molecular formula C12H14O5 B1683481 Velaresol CAS No. 77858-21-0

Velaresol

Cat. No. B1683481
Key on ui cas rn: 77858-21-0
M. Wt: 238.24 g/mol
InChI Key: NSUDGNLOXMLAEB-UHFFFAOYSA-N
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Patent
US04410537

Procedure details

5-(2-Formyl-3-methoxyphenoxy)pentanoic acid (504 mg., 0.002 M) was dissolved in anhydrous dichloromethane (20 ml.) and cooled to -70° C., with stirring. A solution of boron trichloride in anhydrous dichloromethane (0.25 g/ml., 3.76 ml., 0.94 g, 0.008 M) was added dropwise over 10 mins. and the mixture stirred at -70° C. (15 mins). The reaction mixture was allowed to reach ambient temperature and stirred at that temperature (1.25 hrs). After cooling to 10° C., 10% sodium acetate solution (15 ml.) was added dropwise with stirring so that the temperature did not rise above 15° C. The resulting mixture was diluted with ethyl acetate (50 ml.) and filtered. The filtrate was transferred to a separating funnel and the aqueous layer separated. The organic phase was extracted with 10% sodium carbonate solution (2×50 ml.), the combined extracts acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The combined extracts were washed with water, dried (sodium sulphate) and evaporated to give a crystalline solid. This solid was dissolved in the minimum of chloroform-methanol (95:5) and passed through a pad of Kieselgel G. Evaporation of the filtrate and recrystallisation from benzene-petrol gave 5-(2-formyl-3-hydroxyphenoxy)pentanoic acid, m.p. 97°-99° C. (Found: C, 60.42; H, 6.15. C12H14O5 requires C, 60.50; H, 5.92%).
Name
5-(2-Formyl-3-methoxyphenoxy)pentanoic acid
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.76 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:16]([O:17]C)=[CH:15][CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:2].B(Cl)(Cl)Cl.C([O-])(=O)C.[Na+]>ClCCl.C(OCC)(=O)C.C(Cl)(Cl)Cl.CO>[CH:1]([C:3]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:2] |f:2.3,6.7|

Inputs

Step One
Name
5-(2-Formyl-3-methoxyphenoxy)pentanoic acid
Quantity
504 mg
Type
reactant
Smiles
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
3.76 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
and the mixture stirred at -70° C. (15 mins)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
STIRRING
Type
STIRRING
Details
stirred at that temperature (1.25 hrs)
Duration
1.25 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
STIRRING
Type
STIRRING
Details
with stirring so that the temperature
CUSTOM
Type
CUSTOM
Details
did not rise above 15° C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 10% sodium carbonate solution (2×50 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate and recrystallisation from benzene-petrol

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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